Fmoc-N-(1-Boc-piperidin-4-yl)-glycine
Description
Significance as a Non-Canonical Amino Acid and Key Building Block in Organic Synthesis
Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is classified as a non-canonical amino acid (ncAA), meaning it is not one of the 20 standard proteinogenic amino acids encoded by the genetic code. nih.gov The incorporation of such ncAAs into peptide chains is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties like increased stability against enzymatic degradation. nih.gov
Its unique structure, containing a piperidine (B6355638) moiety, allows for the introduction of specific conformational constraints into a peptide backbone. chemimpex.comchemimpex.com This can significantly influence the pharmacological properties of the resulting molecule. chemimpex.comchemimpex.com As a building block, it is widely used in the synthesis of peptides and other organic molecules, enabling the creation of complex structures for applications in biotechnology and pharmaceuticals. chemimpex.comchemimpex.com Its role is fundamental in constructing novel enzymes, vaccines, and peptide-based therapeutics. lgcstandards.com
Role of Orthogonal Protecting Groups (Fmoc and Boc) in Advanced Synthetic Strategies
A defining feature of this compound is the presence of two orthogonal protecting groups: the Fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. chemimpex.comchemimpex.com Orthogonal protecting groups are crucial in multi-step synthesis because they can be removed under different chemical conditions, allowing for selective deprotection of specific functional groups without affecting others. total-synthesis.comorganic-chemistry.org
The Fmoc Group: The Fmoc group protects the α-amino group of the glycine (B1666218) core. chemimpex.com It is base-labile, meaning it is stable under acidic conditions but can be readily removed by treatment with a weak base, typically a solution of piperidine in N,N-dimethylformamide (DMF). lgcstandards.comwikipedia.orgresearchgate.net This characteristic is the cornerstone of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a widely used method for assembling peptide chains. lgcstandards.comwikipedia.org The Fmoc strategy avoids the repeated use of strong acids, making it compatible with sensitive and modified peptides. total-synthesis.comnih.gov
The Boc Group: The Boc group protects the secondary amine on the piperidine ring. chemimpex.comchemimpex.com In contrast to the Fmoc group, the Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). lgcstandards.comslideshare.net It is stable to the basic conditions used for Fmoc group removal. organic-chemistry.org
This orthogonality allows synthetic chemists to precisely control the reaction sequence. For example, during peptide synthesis, the Fmoc group can be removed to allow for peptide chain elongation, while the Boc group remains intact to protect the piperidine nitrogen. The Boc group can then be removed at a later stage to allow for further modification at that specific site. organic-chemistry.org
| Protecting Group | Chemical Name | Abbreviation | Removal Conditions |
| Fmoc | Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., Piperidine) lgcstandards.comwikipedia.org |
| Boc | tert-butyloxycarbonyl | Boc | Acid-labile (e.g., Trifluoroacetic Acid) lgcstandards.comslideshare.net |
Overview of Research Utility in Complex Molecule Construction and Peptide Science
The unique combination of a non-canonical scaffold and orthogonal protecting groups makes this compound an invaluable asset in advanced chemical research. chemimpex.comchemimpex.com
In peptide science, it is a key building block for synthesizing structurally diverse peptides. chemimpex.com The incorporation of the piperidine-glycine unit can enhance the stability, bioavailability, and efficacy of peptide-based drugs. chemimpex.com Researchers utilize this compound to design novel therapeutics, including peptide-based immunomodulators and biologically active compounds that can effectively interact with specific biological targets. chemimpex.comcreative-peptides.com Its use facilitates the efficient assembly of complex and sensitive peptide sequences, including cyclic peptides. chemimpex.com
Beyond standard peptide synthesis, this building block is employed in the construction of more complex molecular architectures. For instance, it has been used to synthesize novel nucleopeptides, which are hybrid molecules containing both amino acid and nucleobase components, for studying interactions with RNA. nih.gov Its application extends to bioconjugation techniques, where it can be used to link biomolecules together to enhance their therapeutic properties. chemimpex.com The versatility of this compound streamlines synthesis processes, enabling high yields and purity in the development of modern pharmaceuticals. chemimpex.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-25(32)28-14-12-18(13-15-28)29(16-24(30)31)26(33)34-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23H,12-17H2,1-3H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSAYWOINWZBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373273 | |
| Record name | Fmoc-N-(1-Boc-4-piperidyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-80-0 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[(carboxymethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-N-(1-Boc-4-piperidyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Applications in Peptide Chemistry and Pharmaceutical Research
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides, and the Fmoc/tBu strategy is the most widely used approach. nih.govredalyc.org Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is particularly well-suited for integration into SPPS protocols.
This compound serves as a non-standard amino acid that can be incorporated into peptide chains to create novel structures with tailored properties. nih.govrsc.org Its piperidine (B6355638) moiety introduces a cyclic constraint and a non-natural element into the peptide backbone, which can influence the peptide's conformation, stability, and biological activity. ontosight.ai A notable example of the application of a similar building block is the synthesis of a novel Fmoc-protected nucleoaminoacid based on 4-piperidinyl glycine (B1666218), which was successfully used in the solid-phase assembly of nucleopeptides. nih.gov This demonstrates the feasibility of incorporating such modified glycine units into complex bioactive molecules. The dual protection scheme with Fmoc and Boc groups allows for selective deprotection and further modification, enabling the synthesis of intricate peptide architectures. nih.govrsc.org
The use of Fmoc chemistry in SPPS offers several advantages, particularly when working with modified peptides and constructing peptide libraries. nih.gov The mild basic conditions used for Fmoc group removal, typically with piperidine, are compatible with a wide range of sensitive and modified amino acids, including those with post-translational modifications like glycosylation and phosphorylation. nih.gov This compatibility is a key reason why Fmoc SPPS has become the method of choice for the synthesis of complex and modified peptides. nih.gov Furthermore, the automation of Fmoc SPPS has been facilitated by the strong UV absorbance of the fluorene (B118485) group, which allows for real-time monitoring of the deprotection step. nih.gov This makes the synthesis of large peptide libraries more efficient and reliable.
This compound is a valuable building block in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. nih.govacs.org The incorporation of the piperidine ring from this amino acid derivative introduces a rigid scaffold into the peptide chain, which can help to constrain the peptide's conformation. nih.gov This conformational constraint is a key strategy in the design of potent and selective peptide-based drugs. By replacing a natural amino acid with this compound, researchers can create peptidomimetics with defined secondary structures that can lead to improved binding affinity for their biological targets. acs.org
A significant challenge in Fmoc-based SPPS is the formation of aspartimide, a side reaction that can occur at Asp-Xxx sequences upon exposure to the basic conditions of Fmoc deprotection. nih.gov This can lead to the formation of impurities that are difficult to separate from the desired peptide. Strategies to mitigate aspartimide formation include the use of alternative deprotection reagents with lower basicity, such as 3-(diethylamino)propylamine (B94944) (DEAPA), which has been shown to minimize this side reaction. rsc.org Another common issue in SPPS is the occurrence of "difficult sequences," which are peptide chains that tend to aggregate on the solid support, leading to incomplete reactions. This is often encountered with hydrophobic sequences or those prone to forming stable secondary structures. chemimpex.com
| Challenge | Mitigation Strategy | Reference |
| Aspartimide Formation | Use of weaker bases for Fmoc deprotection (e.g., DEAPA) | rsc.org |
| Difficult Sequences (Aggregation) | Use of specialized resins and solvents to improve solvation | chemimpex.com |
| Incomplete Coupling | Repetition of the coupling step or use of stronger coupling reagents | polypeptide.com |
Solution-Phase Peptide Synthesis (SolPPS) Applications
While less common than SPPS for long peptides, solution-phase peptide synthesis (SolPPS) remains a valuable technique, especially for the synthesis of shorter peptides and peptide fragments on a large scale. polypeptide.com
A key step in Fmoc-based peptide synthesis, both in solid-phase and solution-phase, is the removal of the Fmoc protecting group using a secondary amine, most commonly piperidine. nih.gov This deprotection reaction proceeds via a β-elimination mechanism, generating dibenzofulvene (DBF), which is then scavenged by the excess piperidine to form an N-fluorenylmethylpiperidine adduct. nih.govpeptide.com
In SolPPS, the removal of this adduct and other impurities from the reaction mixture can be challenging and often requires purification steps such as crystallization or chromatography after each coupling and deprotection cycle. polypeptide.com The formation of the N-fluorenylmethylpiperidine adduct is an intended part of the reaction to prevent the reactive DBF from causing side reactions with the deprotected peptide. However, its presence necessitates effective purification to ensure the final peptide's purity. The choice of deprotection reagent can influence the profile of byproducts. While piperidine is the standard, other bases like 4-methylpiperidine (B120128) have been explored as viable alternatives that can also form stable adducts with DBF. redalyc.orgresearchgate.net The efficiency of removing these adducts is a critical consideration in the design of a solution-phase synthesis strategy.
Drug Discovery and Development Initiatives
The structural features of this compound make it a valuable component in the design and synthesis of new therapeutic entities.
This compound serves as a crucial building block in the synthesis of complex peptides and peptidomimetics designed for therapeutic purposes. pharmablock.comrsc.org Its incorporation into a peptide sequence introduces a constrained, non-natural residue that can induce specific secondary structures or act as a scaffold. This is particularly valuable for creating peptides with improved stability against proteolytic degradation, a common challenge in peptide drug development. researchgate.net
A practical application of a closely related building block was demonstrated in the synthesis of novel nucleopeptides. Researchers synthesized an Fmoc-protected nucleoaminoacid based on 4-piperidinyl glycine to assemble a thymine-functionalized tetrapeptide containing alternating L-arginine moieties. tandfonline.comnih.gov This synthetic peptide was designed to mimic features of peptide nucleic acids (PNAs) and was shown to interact with RNA, suggesting potential applications in biomedicine for targeting RNA processes. tandfonline.comnih.gov The use of the Fmoc-protected piperidinyl glycine was essential for its incorporation into the peptide backbone via standard solid-phase synthesis protocols. tandfonline.comnih.gov
The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.gov Its incorporation into peptide-based therapeutics via building blocks like this compound can significantly enhance pharmacological properties. pharmablock.com The piperidine moiety imparts a degree of conformational rigidity and increases the three-dimensional character of a peptide, which can lead to higher binding affinity and selectivity for its biological target. rsc.org
Furthermore, the physicochemical properties of the piperidine ring can improve the pharmacokinetic profile of a peptide therapeutic. researchgate.net Unmodified peptides often suffer from poor metabolic stability and rapid clearance. researchgate.net The introduction of the piperidine structure can increase resistance to enzymatic degradation and modulate properties like lipophilicity, potentially improving membrane permeability and oral bioavailability. nih.govpharmaexcipients.comscirp.org Research on fused tricyclic piperidine derivatives has shown that such scaffolds can yield compounds with favorable pharmacokinetic profiles, including significant oral bioavailability in rat models, highlighting the value of this heterocyclic core in drug design. nih.gov
| Parameter | Value (Oral Administration in Rats) | Value (Intravenous Administration in Rats) |
|---|---|---|
| Tmax (h) | 1.33 ± 0.58 | 0.083 ± 0.00 |
| Cmax (ng/mL) | 206.3 ± 33.1 | 230.3 ± 46.5 |
| AUC0-t (ng·h/mL) | 1040.3 ± 136.6 | 293.3 ± 42.0 |
| t1/2 (h) | 4.10 ± 1.04 | 2.92 ± 0.52 |
| Oral Bioavailability (F%) | 58.8 ± 7.7 |
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex with combined functionalities. This compound is employed in these techniques, particularly for creating linkers used in targeted therapies. chemimpex.comnih.gov After its incorporation into a peptide chain and subsequent deprotection of the piperidine nitrogen, this site can serve as a reactive handle for attaching other molecules, such as cytotoxic drugs, imaging agents, or targeting ligands. chemimpex.com
A prominent application is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. scirp.org The linker component, which connects the antibody to the drug, is critical for the ADC's stability and mechanism of action. Peptide-based linkers can be designed using specialized amino acids like this compound to achieve desired properties such as controlled drug release within the target cancer cell. chemimpex.com
The piperidine ring within this compound is not only a modifier for peptides but also a foundational heterocyclic scaffold for building more complex molecular architectures. nih.gov Piperidin-4-ones, which are structurally related precursors, are known to be versatile starting materials for synthesizing a variety of spirocyclic and fused heterocyclic systems. tandfonline.com Spirocyclic scaffolds, where two rings share a single atom, are of particular interest in drug discovery because their inherent three-dimensionality offers opportunities for novel interactions with biological targets and can lead to improved physicochemical properties. pharmablock.com
Synthetic strategies exist to convert piperidine-based compounds into more complex structures like spiro-imidazolinones or other fused systems. nih.govnih.gov For example, a multi-step synthesis starting from 1-benzyl piperidin-4-one can yield a key spirocycle used in the assembly of approved drugs. nih.gov While this compound is primarily used for peptide elongation, its core piperidine structure represents a validated starting point that medicinal chemists can conceptually elaborate into diverse, bioactive heterocyclic scaffolds for indications ranging from CNS disorders to infectious diseases. nih.govtandfonline.com
| Compound | Concentration (µM) | Neuroprotection (%) |
|---|---|---|
| Compound A | 0.1 | 31.43 |
| 1 | 54.29 | |
| 10 | 62.86 | |
| Compound B | 0.1 | 25.71 |
| 1 | 37.14 | |
| 10 | 51.43 |
Beyond ADCs, building blocks like this compound are valuable in the broader exploration of targeted drug delivery systems. rsc.org Peptides themselves can act as drug carriers or targeting vectors. nih.gov The inclusion of non-natural amino acids can be used to tune the properties of these peptide vectors, improving their stability, targeting specificity, and drug-release characteristics. researchgate.netnih.gov
The piperidine moiety can be functionalized post-synthesis to attach therapeutic payloads, creating a peptide-drug conjugate. The properties imparted by the piperidine ring can help the entire conjugate to traffic to specific tissues or cells. For instance, the improved lipophilicity might aid in crossing cellular membranes, a critical step for the delivery of intracellularly acting drugs. rsc.org The versatility of this building block allows researchers to design and synthesize novel peptide-based systems for delivering therapeutics specifically to pathological sites, thereby increasing efficacy and reducing systemic side effects. nih.gov
Proteomics and Structural Biology Studies
The incorporation of unusual amino acids into peptide chains is a powerful strategy in proteomics and structural biology to unravel the complex relationship between a protein's structure and its function. This compound serves as a valuable building block in this context, acting as a conformationally constrained glycine analog. nih.gov The piperidine ring system introduces a significant steric and conformational bias compared to the flexible side chain of a natural amino acid.
By strategically replacing a native amino acid with this analog in a peptide sequence, researchers can investigate the functional importance of local backbone conformation. The rigid piperidine scaffold restricts the possible dihedral angles (phi/psi) of the peptide backbone at the point of insertion, effectively locking it into a limited set of conformations. nih.gov Observing the resulting changes in biological activity, binding affinity, or protein stability can provide critical insights into the bioactive conformation of the peptide. For instance, if a peptide retains or enhances its activity after substitution, it suggests that the constrained conformation mimics the native, active structure. Conversely, a loss of activity can indicate that the native conformation is incompatible with the constraints imposed by the piperidinyl-glycine moiety.
A practical application of this principle was demonstrated in the synthesis of novel nucleopeptides designed to interact with RNA. nih.gov Researchers synthesized a new Fmoc-protected nucleoaminoacid based on 4-piperidinyl glycine to assemble a tetrapeptide. nih.gov This work highlights the utility of the piperidinyl glycine scaffold in creating structurally defined molecules to probe biological interactions, in this case, interfering with the reverse transcription of mRNA. nih.gov Such studies are crucial for deconvolution, as they help to map the specific structural requirements for molecular recognition and biological function.
| Parameter | Description | Relevance in Structural Studies |
| Conformational Constraint | The piperidine ring limits the rotational freedom of the peptide backbone. | Helps to identify the bioactive conformation by testing a limited set of structures. |
| Steric Bulk | The piperidine group is significantly larger than a typical amino acid side chain. | Probes the spatial tolerance of receptor binding pockets or enzyme active sites. |
| Scaffold for Derivatization | The piperidine nitrogen (once deprotected) can be a point for further chemical modification. | Allows for the introduction of probes, labels, or other functional groups. |
Combinatorial Chemistry and Chemical Library Synthesis
This compound is an ideal reagent for use in combinatorial chemistry, particularly for the generation of peptide and peptidomimetic libraries through solid-phase peptide synthesis (SPPS). chemimpex.comnih.gov The primary goal of combinatorial chemistry is to synthesize a large number of diverse but structurally related molecules in parallel, which can then be screened for desired biological activities. unt.edunih.gov The Fmoc/tBu strategy is the most common method for SPPS, and this compound is specifically designed for seamless integration into this workflow. nih.gov
The synthesis of a chemical library using this building block typically follows the "split-and-pool" method. The process can be summarized as follows:
Initialization : A solid support resin is divided into multiple portions.
First Coupling : A different standard Fmoc-protected amino acid is coupled to the resin in each portion.
Pooling and Deprotection : All portions of the resin are pooled together, mixed thoroughly, and the Fmoc protecting group is removed from all peptides simultaneously, typically using a solution of piperidine in DMF. atomscientific.comrsc.org
Splitting and Second Coupling : The pooled resin is again split into portions. In one of these portions, this compound is coupled. In the other portions, different standard amino acids are coupled.
Iteration : The "pool-split-couple" cycle is repeated for the desired number of steps.
This process results in a "one-bead, one-compound" library, where each individual resin bead carries a unique peptide sequence. nih.gov By incorporating this compound at a specific position in the synthesis, a library of peptides is generated where each member contains the conformationally rigid piperidine moiety. This allows for the systematic exploration of the structural and functional impact of this specific scaffold on a wide range of peptide backbones. Screening such a library against a biological target (e.g., a receptor or enzyme) can rapidly identify lead compounds where the piperidinyl-glycine structure contributes favorably to biological activity. nih.gov
| Synthesis Stage | Action | Role of this compound |
| Building Block Preparation | The compound is used as one of the amino acid monomers. | Provides a unique, non-natural structural element for diversification. |
| Coupling | The carboxylic acid group is activated and reacted with the free amine of the growing peptide chain on the solid support. | The Fmoc group protects the alpha-amino group, preventing self-polymerization. |
| Deprotection | After coupling, the Fmoc group is removed with a base (e.g., piperidine). | The lability of the Fmoc group allows for its removal under mild conditions that do not affect the Boc group or other acid-labile side-chain protectors. |
| Final Product | The resulting library contains peptides with an incorporated piperidinyl-glycine residue. | Introduces peptidomimetic character, potentially enhancing properties like stability or cell permeability. |
Structure Activity Relationship Sar and Molecular Design Investigations
Influence of Piperidine (B6355638) Ring Substitution Pattern on Biological Activity
The piperidine moiety is a prevalent scaffold in medicinal chemistry, recognized for its significant role in influencing the biological properties of a wide range of compounds. ajchem-a.comnih.gov Alterations to the substitution pattern on the piperidine ring of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine-derived molecules can profoundly impact their pharmacological activity. The nature, position, and stereochemistry of substituents are critical determinants of a molecule's affinity and selectivity for its biological target. nih.govajchem-a.com
For instance, in various classes of bioactive compounds, the introduction of substituents on the piperidine ring has been shown to modulate properties such as receptor binding, enzyme inhibition, and pharmacokinetic parameters. SAR studies on diverse piperidine-containing molecules have revealed that functional groups at different positions can engage in specific interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—with the target protein. researchgate.netacs.org The nitrogen atom of the piperidine ring, when deprotected from the Boc group, can act as a key basic center, forming crucial salt bridge interactions with acidic residues like aspartate or glutamate (B1630785) in a receptor's binding site. nih.govnih.gov
The position of substitution is also paramount. For example, in some molecular contexts, substitution at the 3-position versus the 4-position of the piperidine ring can lead to vastly different biological outcomes due to the distinct spatial orientation of the substituent relative to the rest of the molecule. nih.govacs.org Furthermore, the stereochemistry of these substituents can be a deciding factor in biological activity, with one enantiomer often exhibiting significantly higher potency than the other.
The table below illustrates hypothetical SAR trends based on common observations in piperidine-based drug discovery, demonstrating how systematic modification can inform the development of more potent and selective agents.
| Modification on Piperidine Ring | Rationale for Modification | Potential Impact on Biological Activity | Illustrative Example (Hypothetical) |
| Removal of Boc-protecting group | Expose the basic nitrogen for potential ionic interactions. | Increased binding affinity if the target has an acidic pocket. | A derivative with a free piperidine nitrogen shows a 10-fold increase in potency. |
| Alkylation of Piperidine Nitrogen | Modulate basicity and introduce hydrophobic interactions. | May increase cell permeability and alter target selectivity. | N-benzylation leads to enhanced activity against a specific receptor subtype. |
| Substitution at C-3 Position | Explore new binding interactions in an adjacent pocket. | Could increase potency or introduce a novel activity profile. | A 3-hydroxyl derivative forms a new hydrogen bond, improving affinity. |
| Substitution at C-4 Position (Aryl) | Introduce hydrophobic or aromatic interactions (π-π stacking). | Can significantly enhance binding affinity for targets with aromatic residues. | A 4-phenyl derivative exhibits a 50-fold potency increase over the unsubstituted analog. |
These examples underscore the importance of systematically exploring the substitution patterns on the piperidine ring to optimize the biological activity of derivatives of this compound.
Contribution of Glycine (B1666218) Flexibility and Piperidine Moiety to Pharmacophore Development
In pharmacophore modeling, which identifies the essential spatial arrangement of chemical features necessary for biological activity, both the glycine linker and the piperidine moiety of this scaffold play distinct and crucial roles. nih.govrsc.org
The glycine component serves as a flexible linker. nih.gov Linkers in drug molecules are not merely passive spacers; their length and flexibility are critical for allowing the key functional groups of the molecule to adopt an optimal orientation for binding to a receptor. acs.orgigem.org Glycine, being the smallest and most flexible amino acid, provides significant conformational freedom. nih.gov This flexibility allows the piperidine ring and any attached functionalities to scan a wider conformational space and find the most favorable binding pose within a protein's active site, thereby maximizing ligand-receptor interactions. acs.org This adaptability can be particularly advantageous when the precise geometry of the binding pocket is not fully known or when targeting proteins that undergo conformational changes upon ligand binding.
The piperidine ring itself often constitutes a core element of the pharmacophore. nih.gov In many known drugs, this heterocyclic system serves multiple purposes:
A Scaffold: It provides a rigid, three-dimensional framework onto which other pharmacophoric groups can be attached in specific spatial orientations.
A Basic Center: The nitrogen atom can be protonated at physiological pH, acting as a positive ionizable feature that engages in strong ionic interactions with negatively charged residues in the target protein. nih.gov
A Hydrophobic Element: The carbon atoms of the ring can participate in favorable hydrophobic or van der Waals interactions with nonpolar regions of the binding site. nih.gov
Together, the flexible glycine linker and the structurally significant piperidine moiety create a powerful combination for pharmacophore development. The glycine allows for optimal positioning, while the piperidine provides a robust anchor and a source of key binding interactions.
Conformational Analysis and its Impact on Ligand-Receptor Interactions
The glycine portion of the scaffold introduces significant conformational flexibility due to the rotation allowed around its single bonds (phi and psi dihedral angles). researchgate.net This flexibility, while beneficial for adapting to a binding site, also comes with an entropic cost upon binding; the molecule loses conformational freedom, which is energetically unfavorable. The ideal ligand is often one that is "pre-organized," meaning its lowest-energy conformation in solution closely resembles its conformation when bound to the receptor. This minimizes the entropic penalty of binding, leading to higher affinity. rsc.org
Computational Chemistry and Molecular Modeling for Rational Design of Derivatives
Computational chemistry and molecular modeling are indispensable tools for the rational design of novel derivatives based on the this compound scaffold. longdom.orgrsc.org These methods allow researchers to predict and analyze the behavior of molecules at an atomic level, thereby guiding synthetic efforts toward compounds with a higher probability of success. nih.gov
Several computational techniques can be applied in this context:
Pharmacophore Modeling: Based on a set of known active molecules, a 3D pharmacophore model can be generated to define the essential chemical features and their spatial relationships. rsc.orgarxiv.org This model then serves as a template for designing new molecules that possess the same key features.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking simulations can be used to screen virtual libraries of derivatives, prioritizing those that are predicted to bind with high affinity and in a productive mode. It can also help visualize the specific interactions between the ligand and the protein, suggesting potential modifications to enhance binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of newly designed, unsynthesized analogs, helping to prioritize which compounds to synthesize and test.
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic nature of ligand-receptor interactions. nih.gov This can reveal the stability of the binding pose predicted by docking and highlight the role of protein flexibility and water molecules in the binding process.
The rational design process for derivatives of this compound would typically involve an iterative cycle of computational design, chemical synthesis, and biological testing, as summarized in the table below.
| Computational Method | Application in Rational Design of Derivatives | Information Gained |
| Pharmacophore Modeling | Identify key features from known active analogs. | A 3D map of essential H-bond donors/acceptors, hydrophobic, and ionic centers. |
| Molecular Docking | Predict binding modes and affinities of virtual derivatives. | Binding pose, key interacting residues, and a score to rank potential ligands. |
| QSAR | Predict the biological activity of designed but unsynthesized compounds. | Estimated potency (e.g., IC₅₀ or Kᵢ) to prioritize synthetic targets. |
| Molecular Dynamics | Assess the stability of the ligand-receptor complex over time. | Stability of binding interactions, role of water, and conformational changes. |
By leveraging these computational tools, medicinal chemists can more efficiently navigate the vast chemical space and accelerate the discovery of potent and selective drug candidates derived from this versatile chemical building block.
Advanced Analytical and Characterization Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool in peptide chemistry for both the quality control of starting materials and for monitoring the progress of synthesis. knauer.net Reversed-phase HPLC (RP-HPLC) is the most common modality used for analyzing non-polar to moderately polar compounds like Fmoc-N-(1-Boc-piperidin-4-yl)-glycine.
Purity Assessment: Before its use in peptide synthesis, the purity of this compound must be verified. RP-HPLC is used to separate the target compound from any potential impurities, such as starting materials or by-products from its own synthesis. The compound is dissolved in an appropriate solvent and injected into the HPLC system. A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used to elute the compound from a non-polar stationary phase (e.g., C18). agilent.com The purity is determined by integrating the peak area of the compound relative to the total area of all detected peaks at a specific UV wavelength, where the Fmoc group exhibits strong absorbance. Commercial suppliers often guarantee a purity of ≥95% to ≥99% as determined by HPLC. chemimpex.comjk-sci.comjk-sci.com
Reaction Monitoring: During the synthesis of a peptide, analytical RP-HPLC can be used to monitor the efficiency of the coupling reaction involving this compound. A small sample of the peptide-resin can be cleaved, and the resulting crude peptide mixture is analyzed. researchgate.net The appearance of a new peak corresponding to the elongated peptide and the disappearance of the previous, shorter peptide peak indicate a successful coupling step. This allows for the qualitative assessment of the reaction's progress before proceeding to the next cycle. knauer.net
Below is a table summarizing typical HPLC parameters for such analyses.
| Parameter | Typical Specification | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides a non-polar stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | The aqueous component of the mobile phase; TFA acts as an ion-pairing agent to improve peak shape. agilent.com |
| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic component (eluent) of the mobile phase. |
| Gradient | Linear gradient, e.g., 5% to 95% Mobile Phase B over 20-30 minutes | Gradually increases the organic content to elute compounds of varying polarity. agilent.com |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate. |
| Detection | UV detector at ~265 nm or ~301 nm | Wavelengths where the Fmoc group has strong absorbance, allowing for sensitive detection. chempep.com |
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
To confirm that the correct molecular structure of this compound has been synthesized, spectroscopic methods are essential. Mass spectrometry confirms the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement and connectivity.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing a primary confirmation of its identity. Electrospray Ionization (ESI) is a common technique used for this purpose. biosynth.com The analysis of this compound, which has a molecular formula of C27H32N2O6 and a molecular weight of approximately 480.55 g/mol , would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of approximately 481.6. calpaclab.comcreative-peptides.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides unambiguous structural confirmation.
¹H NMR: A proton NMR spectrum reveals the chemical environment of all hydrogen atoms in the molecule. For this compound, characteristic signals would include the aromatic protons of the Fmoc group (typically between 7.3 and 7.8 ppm), the protons of the Boc group (a strong singlet around 1.4 ppm), and signals corresponding to the piperidine (B6355638) ring and the glycine (B1666218) moiety. The presence of rotamers, common in Fmoc-protected amino acids, can sometimes lead to the appearance of multiple or broadened signals for adjacent protons. beilstein-journals.org
¹³C NMR: A carbon-13 NMR spectrum shows signals for each unique carbon atom. This provides further confirmation of the carbon skeleton, including the carbonyl carbons of the Boc, Fmoc, and carboxylic acid groups, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the piperidine ring.
The table below summarizes the expected spectroscopic data for the compound.
| Technique | Expected Observations / Key Signals |
| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺ at m/z ≈ 481.6. Other adducts (e.g., [M+Na]⁺) may also be observed. |
| ¹H NMR | Fmoc Group: Multiple peaks in the aromatic region (~7.3-7.8 ppm).Piperidine & Glycine CH/CH₂: Complex signals in the aliphatic region.Boc Group: A sharp, intense singlet at ~1.4 ppm corresponding to the nine equivalent protons. |
| ¹³C NMR | Carbonyls: Signals for the three C=O groups (Fmoc, Boc, acid) in the ~155-175 ppm range.Fmoc Aromatics: Multiple signals between ~120-145 ppm.Boc Group: Signals for the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm). |
Monitoring of Peptide Synthesis Progress (e.g., Fmoc Cleavage Assay, Analytical HPLC)
When this compound is used as a building block in SPPS, monitoring the key steps of the synthesis cycle—deprotection and coupling—is vital for ensuring a high yield of the correct final peptide.
Fmoc Cleavage Assay (UV-Vis Spectroscopy): The Fmoc protecting group is removed at the beginning of each synthesis cycle by treatment with a secondary amine base, typically piperidine in DMF. uci.edu This cleavage reaction liberates the N-terminal amine for the next coupling step and releases a dibenzofulvene-piperidine adduct. This adduct is a strong chromophore with a distinct UV absorbance maximum. chempep.comnih.gov By collecting the solution from the deprotection step and measuring its absorbance with a UV-Vis spectrophotometer, one can quantify the amount of Fmoc group released. This quantitative test confirms that the deprotection is complete and can also be used to estimate the loading of the first amino acid onto the resin. Consistent absorbance values after each deprotection step indicate that the synthesis is proceeding efficiently. nih.gov
The following table outlines these monitoring methodologies.
| Method | Principle | Information Obtained |
| UV-Vis Spectroscopy Assay (Fmoc Cleavage) | The dibenzofulvene-piperidine adduct released during Fmoc removal is quantified by measuring its UV absorbance. chempep.comnih.gov | Confirms the completion of the N-terminal deprotection step. Provides a quantitative measure of reaction yield per cycle. |
| Analytical RP-HPLC | A small, cleaved sample of the peptide-resin is analyzed to separate the target peptide from impurities. researchgate.net | Provides a qualitative assessment of the crude peptide's purity and the presence of deletion or truncated sequences. |
Challenges and Future Research Directions
Mitigation of Undesired Side Reactions during Synthesis
A significant challenge in the solid-phase peptide synthesis (SPPS) involving building blocks like Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is the occurrence of undesired side reactions. These reactions can lower the yield and purity of the target peptide, often creating purification difficulties.
Aspartimide Formation: This is one of the most severe side reactions in Fmoc-based SPPS. nih.goviris-biotech.de It occurs when a peptide sequence contains an aspartic acid residue, where the backbone amide nitrogen attacks the side-chain ester, forming a cyclic imide intermediate. iris-biotech.de This aspartimide is prone to hydrolysis, which can yield the desired α-aspartyl peptide, but also the undesired β-aspartyl peptide, as well as their D-isomers through racemization. iris-biotech.desigmaaldrich.com The formation is particularly pronounced in sequences like Asp-Gly, Asp-Asn, and Asp-Ser and is catalyzed by the basic conditions of Fmoc deprotection using piperidine (B6355638). iris-biotech.deresearchgate.net
Strategies to mitigate aspartimide formation include:
Modification of Deprotection Conditions: Using weaker bases like piperazine (B1678402) instead of piperidine or adding acidic modifiers like hydroxybenzotriazole (B1436442) (HOBt) or formic acid to the piperidine deprotection solution can suppress the side reaction. iris-biotech.deresearchgate.netbiotage.com
Sterically Hindered Side-Chain Protecting Groups: Employing bulky protecting groups on the aspartate side chain, such as 3-methyl-3-pentyl (Mpe) or trialkylcarbinol esters, can sterically hinder the cyclization reaction. sigmaaldrich.comnih.gov
Backbone Protection: The introduction of a temporary, TFA-labile protecting group on the amide nitrogen following the aspartic acid residue, such as a 2-hydroxy-4-methoxybenzyl (Hmb) group, can completely prevent aspartimide formation. researchgate.net
| Strategy | Description | Effectiveness | Reference |
| Modified Deprotection | Use of weaker bases (e.g., piperazine) or acidic additives (e.g., HOBt) in the deprotection solution. | Reduces but may not eliminate formation. | iris-biotech.debiotage.com |
| Bulky Side-Chain Esters | Use of sterically demanding protecting groups like O-Mpe or trialkylcarbinol esters for the Asp side chain. | Significantly reduces aspartimide formation. | sigmaaldrich.comnih.gov |
| Backbone Amide Protection | Protection of the amide nitrogen C-terminal to the Asp residue with groups like Hmb or Dmb. | Can completely eliminate the side reaction. | researchgate.net |
Diketopiperazine (DKP) Formation: DKP formation is a major side reaction, especially when proline is one of the first two amino acids at the C-terminus of a growing peptide chain. digitellinc.comnih.gov It involves the intramolecular attack of the N-terminal amino group on the amide carbonyl bond, leading to the cleavage of the dipeptide from the resin as a stable six-membered ring. iris-biotech.deresearchgate.net This is particularly problematic with resins like Wang, where the peptide is attached via an ester linkage. iris-biotech.de The rate of DKP formation is sequence-dependent and is influenced by the steric hindrance of the involved amino acid side chains. nih.gov
To minimize DKP formation, researchers can:
Incorporate the first two amino acids as a pre-formed dipeptide unit. iris-biotech.de
Use resins that are less prone to this side reaction.
Carefully select the coupling and deprotection conditions.
Racemization: The loss of chiral integrity, or racemization, is a persistent problem in peptide synthesis, particularly for amino acids with electron-withdrawing groups or those prone to enolization. luxembourg-bio.comfao.org During the activation step of the carboxylic acid for coupling, the α-proton can be abstracted by a base, leading to epimerization. luxembourg-bio.comresearchgate.net Cysteine and Phenylglycine are amino acids that are particularly susceptible to racemization under standard Fmoc-SPPS conditions. researchgate.netnih.gov The choice of coupling reagent and base has a significant impact; for instance, using bases weaker than DIPEA or employing specific activators like DEPBT or COMU can reduce racemization to negligible levels for sensitive residues. luxembourg-bio.com
Development of Novel Protecting Group Strategies and Orthogonal Deprotection Protocols
The success of complex peptide synthesis relies on the strategic use of protecting groups that can be removed under specific conditions without affecting others—a concept known as orthogonality. biosynth.compeptide.com The Fmoc/Boc strategy in this compound is a classic example, where the Fmoc group is base-labile and the Boc group is acid-labile. chemimpex.comchemimpex.com
Future research is focused on expanding the toolkit of orthogonal protecting groups to enable the synthesis of more complex and modified peptides. ub.edunih.gov This includes groups that are removable by light (photolabile), enzymes, or specific chemical reagents like hydrazine (B178648) (e.g., Dde, ivDde) or palladium catalysts (e.g., Alloc). The development of such strategies allows for site-specific modifications of a peptide while it is still attached to the solid support, such as side-chain cyclization, branching, or the attachment of labels. springernature.com
A key goal is to develop "quasi-orthogonal" systems where different groups can be removed by the same class of reagent but with different kinetics, allowing for selective deprotection by controlling the reaction conditions. biosynth.com For instance, the Mtt (4-methyltrityl) and Mmt (4-methoxytrityl) groups can be removed with very dilute TFA, conditions under which the Boc group remains stable.
| Protecting Group | Removal Condition | Orthogonal to Fmoc/Boc | Application | Reference |
| Alloc | Pd(PPh3)4 / Silane | Yes | Side-chain protection | ub.edu |
| Dde / ivDde | 2% Hydrazine in DMF | Yes | Side-chain protection (e.g., Lys) | |
| Mtt / Mmt | 1-2% TFA in DCM | Yes (Quasi-orthogonal to Boc) | Side-chain protection (e.g., Lys, His) | |
| Dmab | 2% Hydrazine in DMF | Yes | Side-chain ester protection (e.g., Asp/Glu) | nih.gov |
Expansion of Applications into Novel Therapeutic Areas
The piperidine scaffold present in this compound is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. encyclopedia.pubresearchgate.netnih.gov Its incorporation into peptides can enhance metabolic stability, improve receptor affinity, and modulate pharmacokinetic properties. chemimpex.com
Currently, piperidine derivatives are key components in drugs for a wide range of diseases, including cancer, Alzheimer's disease, infectious diseases, and neuropathic pain. encyclopedia.pubresearchgate.net Future research will likely focus on systematically incorporating building blocks like this compound into peptide-based drug candidates for these and other therapeutic areas. The goal is to create peptidomimetics that retain the high potency and selectivity of peptides but have improved drug-like properties, such as oral bioavailability and longer half-lives. nih.gov
Integration with High-Throughput Synthesis and Screening Technologies
The discovery of novel peptide-based therapeutics is increasingly reliant on the rapid synthesis and screening of large libraries of compounds. nih.govefficient-robotics.com Future advancements will involve integrating building blocks like this compound into automated, high-throughput solid-phase synthesis platforms. jpt.comnih.gov Technologies such as parallel synthesis on multiple resin "tea-bags" or on paper-based supports (SPOT synthesis) allow for the creation of hundreds to thousands of unique peptide sequences simultaneously. nih.gov
Coupling these synthesis methods with high-throughput screening assays will accelerate the identification of lead compounds with desired biological activities. This synergy between synthesis and screening is essential for exploring the vast chemical space of peptidomimetics and identifying candidates for further development. researchgate.net
Exploration of Biocatalytic Approaches for Synthesis and Modification
While chemical synthesis is the dominant method for producing peptides and their derivatives, biocatalysis offers a green and highly selective alternative. nih.govresearchgate.net Enzymes can catalyze reactions with exquisite stereo- and regioselectivity under mild conditions, often avoiding the need for complex protecting group strategies. acs.org
Future research could explore the use of enzymes for the synthesis or modification of non-canonical amino acids like N-(1-Boc-piperidin-4-yl)-glycine. nih.govresearchgate.net For instance, engineered enzymes such as transaminases or aldolases could potentially be used to create the chiral centers or form key C-C or C-N bonds in the molecule or its precursors. nih.govresearchgate.net Furthermore, merging biocatalysis with photochemistry is an emerging field that enables the creation of complex amino acids that would be difficult to synthesize using traditional methods. acs.org This approach could open up new avenues for creating novel building blocks for advanced peptidomimetics.
Q & A
Q. What are the key considerations for synthesizing Fmoc-N-(1-Boc-piperidin-4-yl)-glycine in solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Coupling Reagents : Use carbodiimide-based reagents (e.g., HBTU, HATU) or phosphonium salts (e.g., PyBOP) with DIPEA as a base to activate the Fmoc-protected amino acid for coupling .
- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, ensuring complete deprotection while minimizing side reactions (e.g., diketopiperazine formation) .
- Aggregation Prevention : Incorporate backbone-protecting groups like Dmb (2,4-dimethoxybenzyl) on glycine to reduce steric hindrance and improve coupling efficiency in glycine-rich sequences .
Q. How should this compound be characterized to confirm structural integrity?
Methodological Answer:
-
Analytical Techniques :
Q. What purification strategies are recommended for peptides containing this compound?
Methodological Answer:
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Temperature : Store at –20°C in a desiccator to prevent hydrolysis of the Boc group .
- Solubility : Dissolve in anhydrous DMF or DCM for immediate use; avoid prolonged exposure to moisture or basic conditions .
II. Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?
Methodological Answer:
- Double Coupling : Perform two sequential couplings with fresh reagents to ensure complete acylation .
- Microwave-Assisted SPPS : Apply microwave irradiation (50°C, 10–20 W) to enhance reaction kinetics in difficult sequences .
- Alternative Activators : Use COMU or Oxyma Pure for reduced racemization and improved solubility in DMF .
Q. What analytical strategies resolve discrepancies in mass spectrometry data for peptides containing this compound?
Methodological Answer:
- Tandem MS (MS/MS) : Fragment the parent ion to identify side products (e.g., incomplete deprotection or oxidation) .
- High-Resolution MS : Use HRMS (Orbitrap or Q-TOF) to distinguish between isobaric impurities (e.g., Boc vs. Fmoc cleavage artifacts) .
- Contradiction Analysis : If theoretical and observed m/z differ, consider adduct formation (e.g., Na+/K+) or solvent-related modifications .
Q. How can aggregation of glycine-rich peptides incorporating this compound be mitigated during synthesis?
Methodological Answer:
Q. What orthogonal deprotection strategies enable selective modification of this compound in multifunctional peptides?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
